

Spectral data of 3-Methoxycinnamic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Methoxycinnamic acid

Cat. No.: B145887

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An In-depth Technical Guide to the Spectral Data of **3-Methoxycinnamic Acid**

This technical guide provides a comprehensive overview of the spectral data for **3-Methoxycinnamic acid** (CAS No: 6099-04-3), a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the quantitative spectral data for **3-Methoxycinnamic acid** in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.56	d, $J = 16.2$ Hz	1H	Vinylic H
7.37-7.17	m	3H	Aromatic H
6.97	d, $J = 6.9$ Hz	1H	Aromatic H
6.55	d, $J = 15.9$ Hz	1H	Vinylic H
3.78	s	3H	Methoxy H

Solvent: DMSO-d6, Spectrometer Frequency: 300 MHz[1]

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm	Assignment
167.88	Carbonyl C
160.98	Aromatic C-O
143.77	Vinylic CH
129.95	Aromatic CH
126.88	Aromatic C
116.56	Vinylic CH
114.38	Aromatic CH
55.30	Methoxy C

Solvent: DMSO-d6, Spectrometer Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Assignment
~3000	O-H stretch (carboxylic acid)
~2900	C-H stretch (aromatic and vinylic)
~1700	C=O stretch (carboxylic acid)
~1600	C=C stretch (aromatic and vinylic)
~1250	C-O stretch (ether)

Technique: Mull[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Interpretation
178	[M] ⁺ (Molecular Ion)
161	[M-OH] ⁺
133	[M-COOH] ⁺
77	[C ₆ H ₅] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation: A sample of **3-Methoxycinnamic acid** was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz and 75 MHz NMR spectrometer, respectively[1].

Data Acquisition:

- The sample was placed in a 5 mm NMR tube.
- The spectrometer was tuned and the magnetic field was shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence was used to acquire the free induction decay (FID). The number of scans was optimized to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence was used to acquire the FID. A larger number of scans was typically required due to the lower natural abundance of ^{13}C .
- The acquired FIDs were Fourier transformed to obtain the NMR spectra.

Infrared Spectroscopy

Sample Preparation (Mull Technique):

- A small amount of **3-Methoxycinnamic acid** was placed in an agate mortar and ground to a fine powder[3].
- A few drops of a mulling agent (e.g., Nujol) were added to the powdered sample[3].
- The mixture was triturated to form a smooth, uniform paste[3].
- The paste was then applied as a thin film between two salt plates (e.g., KBr or NaCl)[4].

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Data Acquisition:

- A background spectrum of the clean salt plates was recorded.
- The sample holder with the prepared mull was placed in the spectrometer's sample compartment.

- The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.

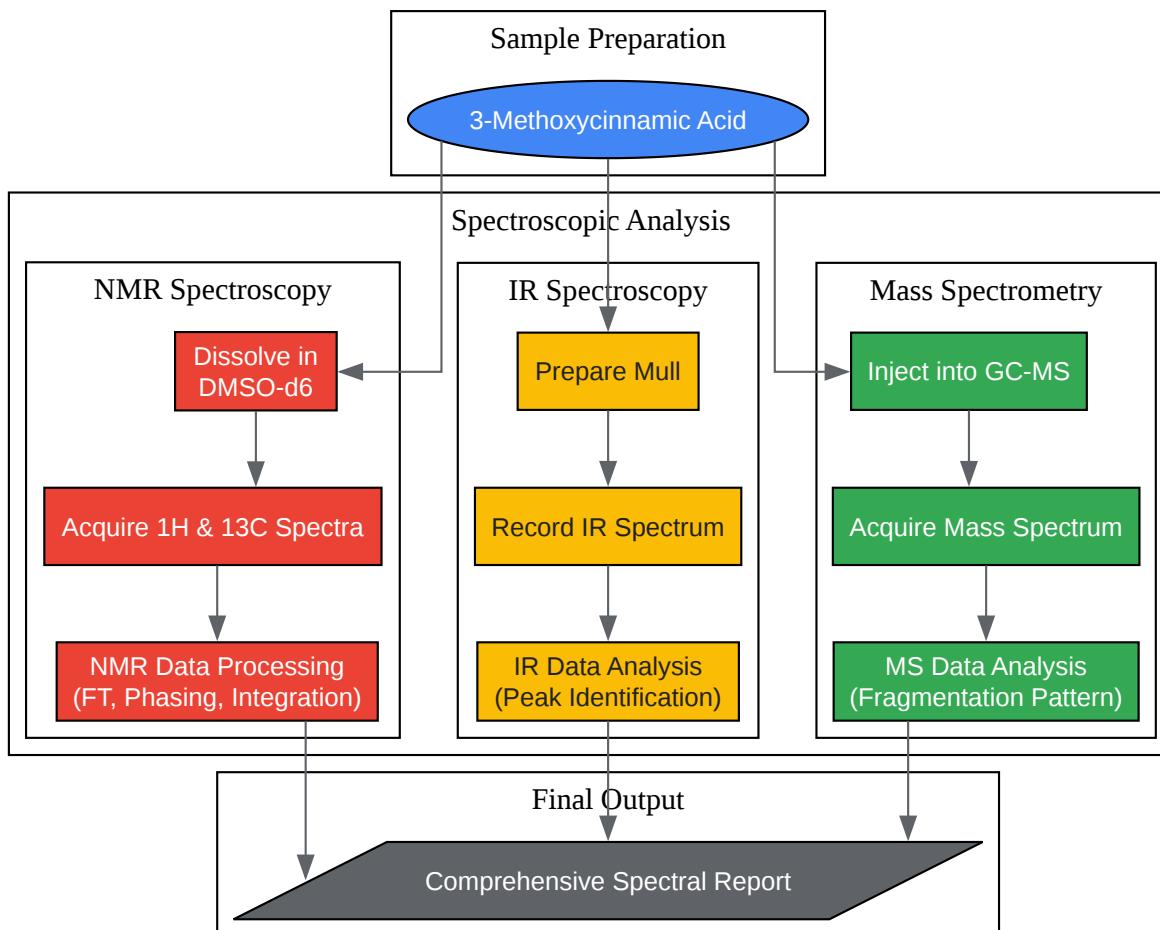
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used for the analysis[2].

Data Acquisition:

- A small amount of the sample, dissolved in a suitable volatile solvent, was injected into the GC.
- The sample components were separated based on their boiling points and interaction with the GC column.
- As **3-Methoxycinnamic acid** eluted from the GC column, it entered the ion source of the mass spectrometer.
- The molecules were ionized, typically using electron impact (EI) ionization.
- The resulting ions were accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- A detector recorded the abundance of each ion, generating the mass spectrum.

Workflow Diagram

The following diagram illustrates the logical workflow for the spectral analysis of **3-Methoxycinnamic acid**.



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Caption: Workflow for the spectral analysis of **3-Methoxycinnamic acid**.

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